Methionylthreonine

Peptide Chemistry Thermochemistry Computational Chemistry

Researchers requiring stable, well-characterized dipeptide standards for translation studies often encounter inconsistent results when substituting methionine- or threonine-containing dipeptides. Methionylthreonine (Met-Thr) resolves this with the highest binding energy (17.34 kcal/mol) among methionine-based dipeptides, ensuring superior thermal and proteolytic stability. • Predominance in DNA-directed fMet-dipeptide synthesis makes it an ideal reference for ribosomal binding specificity studies. • Unique imidazolidinone pyrolysis marker supports reliable authentication in pyrolysis-GC/MS applications across food science, archaeology, and forensics.

Molecular Formula C9H18N2O4S
Molecular Weight 250.32 g/mol
Cat. No. B12105053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethionylthreonine
Molecular FormulaC9H18N2O4S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C(CCSC)N)O
InChIInChI=1S/C9H18N2O4S/c1-5(12)7(9(14)15)11-8(13)6(10)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)
InChIKeyKAKJTZWHIUWTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Met-Thr Dipeptide: Procurement & Baseline Specifications


Methionylthreonine (Met-Thr, CAS 40883-16-7) is a dipeptide consisting of L-methionine and L-threonine residues linked by a peptide bond [1]. It is classified as an aliphatic dipeptide and is recognized as a metabolite and a building block in peptide research and development [1]. While it is an incomplete breakdown product of protein digestion or catabolism, its unique structural features—including the sulfur-containing methionine side chain and the hydroxyl group of threonine—confer distinct biochemical properties that differentiate it from other methionine- or threonine-containing dipeptides [2].

Met-Thr Procurement: Why Generic Substitution Fails


Methionylthreonine cannot be simply interchanged with other methionine-containing or threonine-containing dipeptides due to its unique thermochemical stability, sequence-specific interactions, and distinct biological behavior. Direct experimental evidence demonstrates that Met-Thr exhibits the highest binding energy among a panel of five methionine-based dipeptides, which directly influences its stability and reactivity in peptide research and metabolic studies [1]. Furthermore, sequence-specific antioxidant and enzymatic activity data reveal that even subtle changes in amino acid order or composition can dramatically alter function, rendering generic substitution scientifically unsound [2][3].

Met-Thr Quantitative Evidence Guide


Peptide Bond Binding Energy Comparison

Computational analysis (ab initio/DFT) of five methionine-containing dipeptides (Met-Gly, Met-Ala, Met-Ser, Met-Cys, Met-Thr) revealed that Met-Thr possesses the highest binding energy [1]. This indicates a stronger peptide bond and greater thermodynamic stability compared to its closest analogs.

Peptide Chemistry Thermochemistry Computational Chemistry

fMet-Dipeptide Synthesis Predominance

In a study of DNA-directed fMet-dipeptide synthesis, ribosomes bound to single-stranded DNA produced predominantly fMet-Thr, fMet-Val, and fMet-Leu/Ile [1]. Among these, fMet-Thr was consistently identified as a major product, indicating a unique preference for threonine as the second residue under these conditions, which is not observed for other amino acids like serine or cysteine.

Molecular Biology Ribosome Research Translation Initiation

Antioxidant Activity of Met Dipeptides

A structure-activity relationship study of antioxidant dipeptides demonstrated that methionine-containing dipeptides exhibit measurable radical scavenging activity in both ABTS and ORAC assays [1]. While tyrosine- and tryptophan-containing dipeptides showed the highest potency, methionine-containing dipeptides formed a distinct, second-tier group of radical scavengers.

Antioxidant Research Functional Foods Peptide Activity

Appetite Suppression & Anemia Mitigation

A patent (US 7,388,030) discloses that while methionine alone acts as an appetite suppressor but causes hemolytic anemia, the combination of methionine and threonine retains appetite suppression while selectively ameliorating methionine-induced anemia (reduced reticulocyte increase and iron deposition on spleen) [1]. This functional synergy is specific to the Met-Thr pairing; other amino acids like serine and glycine did not show the same selective attenuation.

Nutritional Science Appetite Regulation Anemia Research

Imidazolidinone Pyrolysis Marker

Analytical pyrolysis (TMAH) of 16 dipeptides revealed that the formation of imidazolidinone cyclic compounds is exclusive to dipeptides containing an OH group in an aliphatic side chain, such as threonine [1]. Among these, the specific dipeptide sequence (N-terminal vs. C-terminal) determines the exact pyrolysis products formed, providing a unique 'fingerprint'.

Analytical Chemistry Pyrolysis GC-MS Food Authentication

Met-Thr Research & Industrial Applications


Peptide Stability and Formulation Development

Leverage Met-Thr's superior binding energy (17.34 kcal/mol) to develop more stable peptide-based research tools, diagnostic reagents, or therapeutic candidates, particularly in applications where resistance to thermal or proteolytic degradation is critical [1].

Molecular Biology of Translation Initiation

Utilize Met-Thr as a reference standard or substrate in in vitro translation studies, given its demonstrated predominance in DNA-directed fMet-dipeptide synthesis, to investigate ribosome binding specificity and the fundamental mechanisms of polypeptide chain initiation [1].

Analytical Pyrolysis Method Development

Employ Met-Thr as a key reference compound in the development of pyrolysis-GC/MS methods for the authentication and characterization of proteinaceous materials in food science, archaeology, and forensics, exploiting its unique imidazolidinone pyrolysis marker [1].

Appetite Regulation and Nutritional Anemia Studies

Use Met-Thr or its constituent amino acids in controlled animal studies to investigate appetite suppression mechanisms without the confounding hemolytic anemia caused by methionine alone, as established in patent literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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